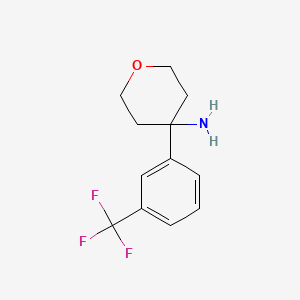![molecular formula C7H15ISi B12274773 [(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane is an organosilicon compound characterized by the presence of an iodine atom and a trimethylsilyl group attached to a butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane typically involves the reaction of 4-iodobut-3-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-iodobut-3-en-2-ol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The double bond in the butenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in THF.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of compounds like 4-bromo-3-en-2-yl-trimethylsilane.
Oxidation: Formation of 4-iodo-3,4-epoxybutane-2-yl-trimethylsilane.
Reduction: Formation of 4-iodobutane-2-yl-trimethylsilane.
Wissenschaftliche Forschungsanwendungen
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of silicon-containing polymers and materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane in chemical reactions involves the reactivity of the iodine atom and the double bond in the butenyl chain. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane can be compared with other similar compounds such as:
[(E)-4-bromobut-3-en-2-yl]-trimethylsilane: Similar reactivity but with a bromine atom instead of iodine.
[(E)-4-chlorobut-3-en-2-yl]-trimethylsilane: Less reactive than the iodine derivative.
[(E)-4-fluorobut-3-en-2-yl]-trimethylsilane: Even less reactive due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H15ISi |
|---|---|
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5-7H,1-4H3/b6-5+ |
InChI-Schlüssel |
NXMBSVSADCMDQY-AATRIKPKSA-N |
Isomerische SMILES |
CC(/C=C/I)[Si](C)(C)C |
Kanonische SMILES |
CC(C=CI)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
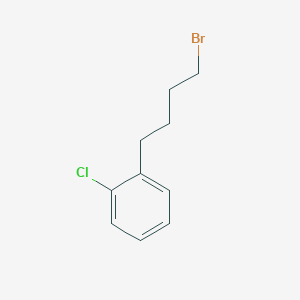
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)

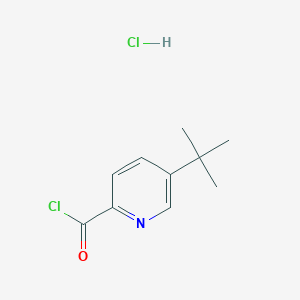

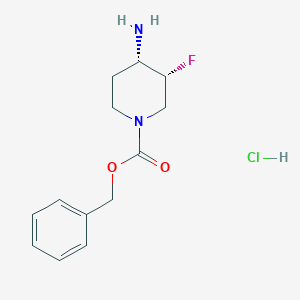

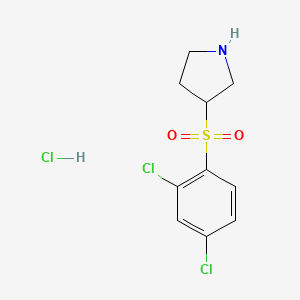
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
